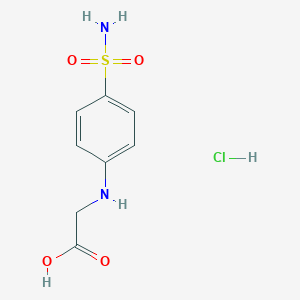

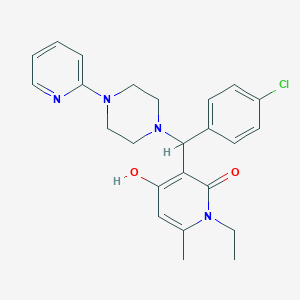

![molecular formula C22H26N2O2 B2436684 1-(2-Cyclopropylbenzimidazolyl)-3-[4-(methylethyl)phenoxy]propan-2-ol CAS No. 1018146-63-8](/img/structure/B2436684.png)

1-(2-Cyclopropylbenzimidazolyl)-3-[4-(methylethyl)phenoxy]propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Cyclopropylbenzimidazolyl)-3-[4-(methylethyl)phenoxy]propan-2-ol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

科学的研究の応用

Copper-Catalyzed Chan-Lam Cyclopropylation

Research on cyclopropyl derivatives, like the one described, highlights the utility of copper-catalyzed Chan-Lam cyclopropylation reactions. This method allows for the efficient synthesis of small molecules containing cyclopropane-heteroatom linkages, crucial in medicinal chemistry for the development of novel therapeutic agents. The technique is notable for its operational convenience and its ability to introduce cyclopropyl groups into aromatic and heteroaromatic compounds, potentially applicable to 1-(2-Cyclopropylbenzimidazolyl)-3-[4-(methylethyl)phenoxy]propan-2-ol for synthesizing derivatives with enhanced biological activities (J. Derosa et al., 2018).

Synthesis of Antifungal Compounds

The creation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives showcases the synthesis of compounds with significant antifungal activity. By employing copper-catalyzed azide-alkyne cycloaddition, researchers have developed molecules that exhibit potent activity against Candida spp., demonstrating the potential for 1-(2-Cyclopropylbenzimidazolyl)-3-[4-(methylethyl)phenoxy]propan-2-ol to serve as a precursor in the synthesis of antifungal agents with low toxicity and high selectivity (Armando Zambrano-Huerta et al., 2019).

Chemosensor Development for Metal Ion Detection

The synthesis of Schiff-base compounds for the selective detection of metal ions, such as Zn2+, highlights another application. This research illustrates how structural modifications in benzimidazole derivatives can lead to the development of highly sensitive and selective chemosensors, potentially applicable for environmental monitoring or biomedical diagnostics (S. Dey et al., 2016).

Antimicrobial and Anticancer Compound Synthesis

The exploration of 2-benzylbenzimidazole analogs as inhibitors of transcription factor NF-κB showcases the potential for synthesizing compounds with both antimicrobial and anticancer activities. The study emphasizes the importance of substituent patterns on the benzimidazole ring for enhancing biological activity, suggesting a pathway for modifying 1-(2-Cyclopropylbenzimidazolyl)-3-[4-(methylethyl)phenoxy]propan-2-ol to target specific biological pathways (P. Boggu et al., 2017).

特性

IUPAC Name |

1-(2-cyclopropylbenzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-15(2)16-9-11-19(12-10-16)26-14-18(25)13-24-21-6-4-3-5-20(21)23-22(24)17-7-8-17/h3-6,9-12,15,17-18,25H,7-8,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCBFEQHRKPFJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-bromo-2-methyl-N-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxamide](/img/structure/B2436602.png)

![12-oxo-N-(1-propan-2-ylpiperidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2436603.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2436607.png)

![tert-Butyl 1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2436611.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2436612.png)

![2-[(4-Chlorophenyl)sulfonyl]-5-nitrobenzoic acid](/img/structure/B2436615.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2436618.png)